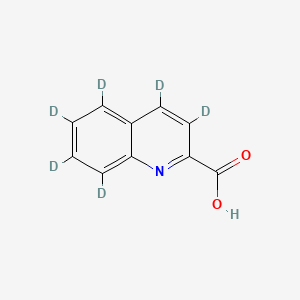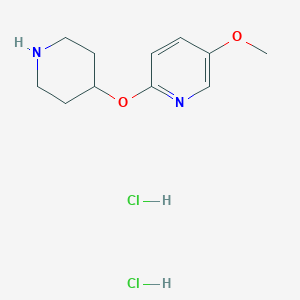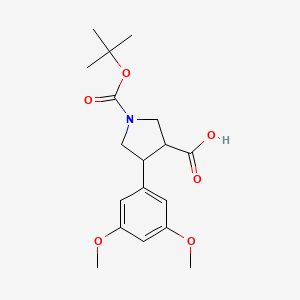
Quinaldic-d6 Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinaldic-d6 Acid, also known as quinoline-2-carboxylic acid, is a deuterated form of quinaldic acid. This compound belongs to the class of organic compounds known as quinoline carboxylic acids, which are quinolines substituted by a carboxyl group at one or more positions. This compound is particularly significant in scientific research due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinaldic-d6 Acid typically involves the deuteration of quinaldic acid. One common method is the microwave-assisted preparation of substituted anilides of quinaldic acid. This method involves the use of microwave irradiation to facilitate the reaction, which is known for its efficiency and reduced reaction times .
Industrial Production Methods
Industrial production of this compound may involve eco-efficient methods such as the synthesis from furfural. This method includes three steps: (i) synthesis of ethyl 4,4-diethoxycrotonate through photooxidation of furfural and consecutive ring-opening alcoholysis; (ii) cyclization of ethyl 4,4-diethoxycrotonate with aniline; and (iii) hydrolysis of the resulting product to obtain this compound .
化学反应分析
Types of Reactions
Quinaldic-d6 Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it into quinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride for converting the carboxyl group into an acyl chloride.
Major Products
The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.
科学研究应用
Quinaldic-d6 Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
作用机制
The mechanism of action of Quinaldic-d6 Acid involves its interaction with molecular targets such as the p53 tumor suppressor. It has been shown to modify the expression and phosphorylation of p53 protein, leading to its antiproliferative effects in cancer cells . Additionally, it may interact with other cellular pathways involved in cell growth and apoptosis.
相似化合物的比较
Similar Compounds
Quinaldic Acid: The non-deuterated form of Quinaldic-d6 Acid.
Kynurenic Acid: Another tryptophan metabolite with similar physiological and pathological roles.
Quinolinic Acid: An agonist at N-methyl-D-aspartate receptors, involved in neurotoxicity and disease relevance.
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in research applications, such as improved stability and reduced metabolic degradation. This makes it a valuable tool in studies involving metabolic pathways and drug development.
属性
分子式 |
C10H7NO2 |
|---|---|
分子量 |
179.20 g/mol |
IUPAC 名称 |
3,4,5,6,7,8-hexadeuterioquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D,5D,6D |
InChI 键 |
LOAUVZALPPNFOQ-MZWXYZOWSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)C(=O)O)[2H])[2H])[2H])[2H] |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate](/img/structure/B12309700.png)

![3-(4-chloro-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12309715.png)

![4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]Phenol](/img/structure/B12309730.png)
![rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12309737.png)
![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B12309743.png)
![{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis](/img/structure/B12309752.png)
![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B12309755.png)
![Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate](/img/structure/B12309765.png)
